REACTION_SMILES
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[CH3:1][C:2]1([CH3:19])[O:3][B:4]([c:9]2[cH:10][cH:11][c:12]([C:13](=[O:14])[O:15][CH3:16])[cH:17][cH:18]2)[O:5][C:6]1([CH3:7])[CH3:8].[CH3:23][OH:24].[NH2:21][NH2:22].[OH2:20]>>[CH3:1][C:2]1([CH3:19])[O:3][B:4]([c:9]2[cH:10][cH:11][c:12]([C:13](=[O:14])[NH:21][NH2:22])[cH:17][cH:18]2)[O:5][C:6]1([CH3:7])[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(B2OC(C)(C)C(C)(C)O2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC1(C)OB(c2ccc(C(=O)NN)cc2)OC1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |